5-Ethyl-6-methylpyridin-3-ol
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Overview
Description
5-Ethyl-6-methylpyridin-3-ol is a chemical compound belonging to the pyridinol family. Pyridinols are derivatives of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethyl group at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position on the pyridine ring. It is known for its potential antioxidant properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-hydroxypyridine with ethyl and methyl groups under controlled conditions. The reaction typically requires the use of alkyl halides (such as ethyl bromide and methyl iodide) and a base (such as potassium carbonate) in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted pyridinols.
Scientific Research Applications
5-Ethyl-6-methylpyridin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in mitigating oxidative stress.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and other conditions related to oxidative stress.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methylpyridin-3-ol primarily involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It stabilizes the phenoxyl radical formed during the scavenging process, which enhances its antioxidant activity. The molecular targets include cellular components like lipids, proteins, and DNA, which are protected from oxidative damage by the compound .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-methylpyridin-3-ol: Similar structure but with the ethyl group at the 2nd position.
3-Hydroxy-5-ethyl-6-methylpyridine: Similar structure with a hydroxyl group at the 3rd position.
6-Methyl-3-pyridinol: Lacks the ethyl group but has a similar pyridinol structure.
Uniqueness
5-Ethyl-6-methylpyridin-3-ol is unique due to the specific positioning of its ethyl and methyl groups, which contribute to its distinct chemical and biological properties. Its enhanced antioxidant activity compared to similar compounds makes it a valuable subject of study in various fields .
Properties
Molecular Formula |
C8H11NO |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-ethyl-6-methylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-8(10)5-9-6(7)2/h4-5,10H,3H2,1-2H3 |
InChI Key |
FPWQAIPAVMZWPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)O)C |
Origin of Product |
United States |
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